

# Application Notes and Protocols for BAY-9835 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2][3] ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the pathogenesis of coronary artery disease (CAD) by mediating plaque formation.[1] Inhibition of ADAMTS7 is a promising therapeutic strategy to reduce plaque formation and subsequent restenosis.[1] These application notes provide detailed protocols for the in vitro characterization of BAY-9835, including a biochemical enzymatic assay and a cell-based target engagement assay.

### **Mechanism of Action**

ADAMTS7's proteolytic activity on extracellular matrix proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Fibulin-3, contributes to the development of atherosclerosis.[1] **BAY-9835** inhibits the catalytic domain of ADAMTS7 and ADAMTS12, thereby preventing the degradation of their substrates.[2] For accurate interpretation of in vitro data, it is recommended to use the negative control compound BAY-1880 alongside **BAY-9835**.[1] The recommended in vitro concentration for both compounds is 100 nM.[1][4]

# Data Presentation In Vitro Potency and Selectivity of BAY-9835



| Target Enzyme | IC50 (nM) | Assay Type                     | Species |
|---------------|-----------|--------------------------------|---------|
| ADAMTS7       | 6         | Biochemical<br>Enzymatic Assay | Human   |
| ADAMTS7       | 8         | Biochemical<br>Enzymatic Assay | Mouse   |
| ADAMTS7       | 27        | Biochemical<br>Enzymatic Assay | Rat     |
| ADAMTS12      | 30        | Biochemical<br>Enzymatic Assay | Human   |

| Off-Target Protease | IC50 (μM) |
|---------------------|-----------|
| hADAM8              | 2.25      |
| hADAMTS4            | 6.726     |
| hADAM17             | 5.772     |
| hMMP12              | 5.376     |
| hADAMTS5            | 9.924     |
| hADAM10             | 32.802    |
| hMMP15              | 78.474    |

h denotes human recombinant enzyme. Data compiled from multiple sources.[1][3][4]

# Experimental Protocols Biochemical Enzymatic Assay for ADAMTS7 and ADAMTS12 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of **BAY-9835** on recombinant ADAMTS7 and ADAMTS12.

Materials:



- Recombinant human ADAMTS7 catalytic domain
- Recombinant human ADAMTS12 catalytic domain
- FRET-based peptide substrate for ADAMTS7/12
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl<sub>2</sub>, 0.05% Brij-35, pH 7.5
- BAY-9835 and BAY-1880 (negative control) stock solutions in DMSO
- 384-well, black, low-volume assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of BAY-9835 and BAY-1880 in DMSO. Further dilute the compounds
  in Assay Buffer to the desired final concentrations. The final DMSO concentration in the
  assay should not exceed 1%.
- Add 5 μL of the diluted compound solutions to the wells of the 384-well plate.
- Add 10 μL of pre-diluted ADAMTS7 or ADAMTS12 enzyme solution in Assay Buffer to each well.
- Incubate the plate at 37°C for 60 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 10 μL of the FRET peptide substrate solution (at a concentration equivalent to its Km value) to each well.
- Immediately begin kinetic reading of the fluorescence signal on a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control wells.



 Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

# Fibulin-3 Cellular Cleavage Assay

This cell-based assay assesses the ability of **BAY-9835** to inhibit ADAMTS7-mediated cleavage of its substrate, Fibulin-3, in a cellular context. Note that this assay was originally described for a close analog of **BAY-9835**.[1]

#### Materials:

- HEK293 cells (or other suitable host cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Expression vectors for human ADAMTS7 and human Fibulin-3 (with a detectable tag, e.g., HA-tag)
- Transfection reagent
- Opti-MEM or other serum-free medium
- BAY-9835 and BAY-1880 stock solutions in DMSO
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-HA tag, anti-ADAMTS7
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

Co-transfect HEK293 cells with the ADAMTS7 and HA-tagged Fibulin-3 expression vectors
using a suitable transfection reagent according to the manufacturer's protocol.



- After 24 hours, replace the transfection medium with fresh cell culture medium containing serial dilutions of BAY-9835 or BAY-1880. A recommended starting concentration is 100 nM.
   [1][4]
- Incubate the cells for an additional 24-48 hours.
- Collect the conditioned medium and/or prepare cell lysates using Lysis Buffer.
- Separate the proteins from the conditioned medium or cell lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Perform Western blot analysis using an anti-HA antibody to detect both full-length Fibulin-3 and its cleavage products. An anti-ADAMTS7 antibody can be used to confirm enzyme expression.
- Quantify the band intensities of full-length and cleaved Fibulin-3 using densitometry.
- Determine the extent of inhibition by comparing the ratio of cleaved to full-length Fibulin-3 in compound-treated samples to the vehicle control.

# **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **BAY-9835** in inhibiting ADAMTS7-mediated substrate degradation.





Click to download full resolution via product page

Caption: Workflow for the FRET-based biochemical assay to determine **BAY-9835** potency.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY-9835 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368751#bay-9835-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com